2-Bromo-5-nitrobenzotrifluoride

Overview

Description

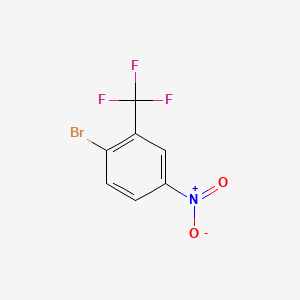

2-Bromo-5-nitrobenzotrifluoride is an organic compound with the molecular formula C7H3BrF3NO2 and a molecular weight of 270.003 g/mol . It is a derivative of benzotrifluoride, characterized by the presence of bromine and nitro functional groups on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

Nitration and Bromination of Benzotrifluoride Derivatives

A common industrial approach involves the nitration of benzotrifluoride derivatives followed by bromination via diazotization or direct electrophilic substitution.

| Step | Reaction | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nitration of m-fluorobenzotrifluoride to 5-fluoro-2-nitrobenzotrifluoride | Nitric acid/concentrated sulfuric acid mixture, temperature < 25°C, 2.5 h reaction | 88.1 | 92.1 | Temperature control critical; recrystallization from petroleum ether or n-hexane |

| 2 | Reduction to 5-fluoro-2-aminobenzotrifluoride | Raney nickel catalytic hydrogenation, solvents such as ethanol or methanol | High (not quantified) | Not specified | Catalyst recyclable, mild conditions |

| 3 | Diazotization and bromination to 2-bromo-5-fluorobenzotrifluoride | Cuprous bromide, hydrobromic acid, sodium nitrite, low temperature (5°C), stirring | 76.1 | >98 | Controlled addition of sodium nitrite to manage gas evolution |

This method, although involving multiple steps, uses readily available reagents and mild conditions, with an overall high purity and good yield of the target compound. The final bromination step employs diazotization to introduce the bromine substituent with high selectivity and purity.

Low-Temperature Bromination of 2-Amido-5-nitrobenzotrifluoride

An alternative method involves the preparation of 2-amido-5-nitrobenzotrifluoride as an intermediate, which is then subjected to low-temperature bromination to yield 2-bromo-5-nitrobenzotrifluoride.

Process summary:

- 2-Chloro-5-nitrobenzotrifluoride undergoes aminolysis in an alcohol solvent to form 2-amido-5-nitrobenzotrifluoride.

- The amido intermediate is brominated at low temperature to obtain the bromo compound.

- Recrystallization yields a product with purity exceeding 99.5%.

This method is particularly suitable for producing high-purity material for liquid crystal synthesis, as the low-temperature bromination minimizes side reactions and degradation.

Direct Nitration of o-Bromotrifluorotoluene

A more straightforward approach involves the nitration of o-bromotrifluorotoluene using a mixture of concentrated sulfuric acid and fuming nitric acid at 50–60°C.

- The nitration proceeds with good selectivity to this compound.

- After reaction completion, the product is washed with alkali to neutralize acids.

- The isolated product shows about 95% purity with a yield of approximately 92%.

This method simplifies the process by combining bromination and nitration steps in sequence but requires careful temperature control and neutralization to achieve high purity.

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Nitration → Reduction → Diazotization bromination | m-Fluorobenzotrifluoride | HNO3, H2SO4, Raney Ni, CuBr, HBr, NaNO2 | Low temp nitration (<25°C), hydrogenation, diazotization at 5°C | 76.1 | >98 | High purity, recyclable catalyst, mild conditions | Multi-step, longer process |

| Aminolysis → Low-temp bromination | 2-Chloro-5-nitrobenzotrifluoride | Alcohol, bromine source | Low temperature bromination | Not specified | >99.5 | Very high purity, suitable for liquid crystals | Requires amido intermediate preparation |

| Direct nitration of o-bromotrifluorotoluene | o-Bromotrifluorotoluene | H2SO4, fuming HNO3 | 50–60°C nitration | ~92 | ~95 | Simple, fewer steps | Requires handling of strong acids, moderate purity |

- The nitration step is highly temperature-sensitive; maintaining below 25°C prevents over-nitration and decomposition.

- Raney nickel catalyzed hydrogenation is efficient for reducing nitro groups to amines, with catalyst recyclability enhancing cost-effectiveness.

- Diazotization followed by bromination provides high regioselectivity for bromine substitution at the desired position.

- Low-temperature bromination of amido intermediates yields superior purity, critical for applications in liquid crystal materials.

- Direct nitration of o-bromotrifluorotoluene offers a streamlined route but may require more rigorous purification to achieve comparable purity.

The preparation of this compound is well-established through multiple synthetic routes, each with distinct advantages. The three-step nitration-reduction-diazotization bromination method is industrially viable due to its use of common reagents, mild conditions, and good yields with high purity. Alternative methods involving amido intermediates and direct nitration offer routes tailored for high-purity requirements or simplified operations, respectively. Selection of the method depends on the intended application, purity demands, and available resources.

Chemical Reactions Analysis

Nitration and Bromination Dynamics

While 2-bromo-5-nitrobenzotrifluoride itself is a product of nitration reactions, its synthesis pathway reveals critical reactivity insights:

Mechanistic Notes :

-

Bromodecarboxylation proceeds through radical intermediates under photolytic conditions, with bromine acting as both oxidant and brominating agent .

-

Excess NaNO₂ in diazotization steps leads to NOx emissions and reduced yields, requiring controlled addition rates .

Catalytic Hydrogenation Reduction

The nitro group undergoes selective reduction while preserving the bromine substituent:

| Parameters | Specifications |

|---|---|

| Catalyst | Raney Ni (0.8-1.0 MPa H₂ pressure) |

| Temperature | 80-90°C |

| Critical Additives | 0.3-0.4% dehalogenation inhibitors (morpholine, triphenyl phosphate) |

| Reaction Outcome | Produces 4-bromo-3-trifluoromethylaniline with <2% debromination byproducts |

Key Findings :

-

Dehalogenation inhibitors form protective coordination complexes with metallic catalysts, suppressing C-Br bond cleavage .

-

Methanol solvent enables efficient catalyst recovery (98% reuse efficiency) .

Diazotization and Fluorination

Post-reduction amino derivatives undergo diazotization for fluorine introduction:

| Stage | Conditions | Outcome |

|---|---|---|

| Diazotization | Anhydrous HF (19-25:1 molar ratio) at -5°C to 0°C | Forms stable diazonium tetrafluoroborate intermediate |

| Fluorination | Thermal decomposition at 60-80°C | Achieves 89-93% conversion to fluorinated product |

Process Challenges :

-

HF acts as both acid and solvent, requiring specialized containment systems .

-

Substoichiometric HF (<19:1 ratio) reduces yields by 23-41% due to incomplete diazotization .

Nucleophilic Aromatic Substitution

The bromine atom exhibits reactivity toward oxygen and nitrogen nucleophiles:

| Nucleophile | Conditions | Product Class | Selectivity |

|---|---|---|---|

| Primary Amines | DMF, 80°C, 12h | 5-Nitro-2-(alkylamino)benzotrifluorides | >90% para |

| Phenolates | K₂CO₃, DMSO, 120°C | 2-Aryloxy-5-nitrobenzotrifluorides | 78-84% |

Electronic Effects :

-

The meta-nitro group directs nucleophilic attack to the para position relative to bromine through resonance withdrawal .

-

Trifluoromethyl group enhances leaving group ability by stabilizing transition states through inductive effects .

Thermal Decomposition Profile

Stability studies reveal decomposition thresholds:

| Atmosphere | Onset Temperature | Major Degradation Products |

|---|---|---|

| N₂ | 218°C | Br₂, NO₂, and trifluoroacetylene |

| Air | 195°C | Brominated dioxins (trace), COF₂, HNO₃ |

Safety Implications :

This comprehensive reactivity profile enables precise molecular tailoring of this compound for pharmaceutical intermediates and specialty materials synthesis.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

2-Bromo-5-nitrobenzotrifluoride is primarily used as an intermediate in organic synthesis. Its bromine atom makes it a suitable substrate for nucleophilic substitution reactions. The presence of the nitro group influences its reactivity, allowing for selective reactions that can lead to the formation of complex molecules. For example, it has been employed in the preparation of various unsymmetrical diamine monomers, which are essential for producing polymers and other advanced materials .

Synthesis of Functionalized Compounds

This compound can be transformed into other functionalized derivatives through various chemical reactions. Notably, it has been utilized to synthesize:

- 6,4′-Diamino-2′-trifluoromethyl-2-phenylbenzimidazole , a compound with potential applications in pharmaceuticals and agrochemicals.

- 2,5-bis[(4-nitro-2-trifluoromethylphenoxy)-phenyl]diphenylphosphine oxide , which can be used in the development of advanced materials with specific electronic properties .

Materials Science

Liquid Crystal Applications

One of the notable applications of this compound is in the field of liquid crystal technology. It serves as a precursor for synthesizing liquid crystal materials, which are crucial for display technologies such as LCDs (liquid crystal displays). The compound's ability to form liquid crystalline phases makes it valuable in the production of high-performance display devices .

Polymer Production

The compound is also involved in the synthesis of polymers that exhibit specific thermal and mechanical properties. For instance, it can be used to create polymers that incorporate trifluoromethyl groups, enhancing their thermal stability and chemical resistance, which is essential for various industrial applications .

Pharmaceutical Research

Potential Drug Development

The unique structural attributes of this compound position it as a candidate for drug development. The presence of the nitro group may confer biological activity that could be harnessed for therapeutic purposes. Research into its derivatives could lead to new pharmaceutical agents targeting various diseases .

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Organic Synthesis | Intermediate for unsymmetrical diamine monomers |

| Synthesis of functionalized compounds | |

| Materials Science | Precursor for liquid crystal materials |

| Polymer production with enhanced properties | |

| Pharmaceutical Research | Potential drug development through derivative synthesis |

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitrobenzotrifluoride is primarily related to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amino derivatives. These transformations enable the compound to interact with various molecular targets and pathways, facilitating its use in the synthesis of bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-5-nitrobenzotrifluoride

- 2-Fluoro-5-nitrobenzotrifluoride

- 2-Iodo-5-nitrobenzotrifluoride

Uniqueness

2-Bromo-5-nitrobenzotrifluoride is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in synthetic applications. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

Q & A

Basic Questions

Q. What are the critical physical properties of 2-bromo-5-nitrobenzotrifluoride to consider during experimental design?

Key properties include:

- Solubility : Soluble in DMSO, DMF, dichloromethane, acetonitrile, and alcohols, but poorly soluble in water . This necessitates polar aprotic solvents for reactions.

- Melting point : 41–44°C, requiring controlled heating during solid-state handling to avoid premature melting .

- Density : 1.8 g/cm³, which impacts solvent layering in extraction protocols .

- Hygroscopicity : Not explicitly reported, but nitro and bromo groups suggest potential sensitivity to moisture; storage in desiccators is advised.

Q. What safety protocols are essential when working with this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A for eye irritation) .

- Ventilation : Use fume hoods due to inhalation risks (acute toxicity, GHS Category 4) .

- Waste disposal : Segregate halogenated waste and collaborate with certified waste management services to mitigate environmental release .

- First aid : For skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention .

Q. How is this compound typically characterized in purity assessment?

- Chromatography : HPLC or GC-MS to detect nitro-group degradation byproducts.

- Spectroscopy : H NMR (e.g., δ 8.59 ppm for aromatic protons) and IR (C-F stretch at ~1100 cm⁻¹) confirm structural integrity .

- Melting point analysis : Sharp melting within 41–44°C indicates high purity .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for higher yields?

- Nitration conditions : Controlled nitration of 2-bromobenzotrifluoride using mixed HNO₃/H₂SO₄ at 0–5°C minimizes over-nitration .

- Catalysis : Substituted Brønsted acids (e.g., triflic acid) enhance regioselectivity for the 5-nitro position .

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) improves purity to >97% .

Q. What mechanistic insights govern its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Bromine activation : The electron-withdrawing nitro and trifluoromethyl groups polarize the C-Br bond, enhancing oxidative addition with Pd(0) catalysts .

- Solvent effects : DMF or THF stabilizes palladium intermediates, while K₂CO₃ or Cs₂CO₃ bases promote transmetallation .

- Side reactions : Competing dehalogenation is minimized by avoiding excess reducing agents (e.g., NaBH₄) .

Q. How do substituent effects influence its electrophilic aromatic substitution (EAS) reactivity?

- Directing groups : The nitro group (-NO₂) is meta-directing, while -CF₃ is ortho/para-directing. Competition creates regioselective challenges in further functionalization .

- Kinetic vs. thermodynamic control : Low-temperature EAS favors nitro-group meta products, while higher temperatures may shift selectivity toward CF₃-directed positions .

Q. What advanced analytical methods resolve conflicting data in its thermal stability studies?

- DSC/TGA : Differential scanning calorimetry reveals decomposition onset at ~200°C, conflicting with boiling point reports (245°C at 760 mmHg). This discrepancy suggests decomposition under distillation conditions .

- Mass spectrometry : High-resolution MS (Exact Mass: 268.929932) identifies degradation fragments (e.g., loss of NO₂ or Br groups) .

Q. What strategies mitigate environmental risks during large-scale applications?

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in reactions to reduce toxicity .

- Biodegradation studies : Collaborate with environmental labs to assess microbial breakdown pathways for nitro- and halogenated byproducts .

- Lifecycle analysis : Track halogen accumulation in waste streams using ICP-MS .

Properties

IUPAC Name |

1-bromo-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEQQBBOAMHOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190150 | |

| Record name | 2-Bromo-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-67-9 | |

| Record name | 2-Bromo-5-nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-nitrobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.